molecular formula C28H24N4O6 B15250029 1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione CAS No. 88600-80-0

1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B15250029
CAS No.: 88600-80-0
M. Wt: 512.5 g/mol
InChI Key: MCUJOLUWGVCFHE-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione: is a complex organic compound with the molecular formula C28H24N4O4 It is characterized by the presence of multiple amino groups and methoxyphenoxy groups attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The amino groups are further reacted with 3-methoxyphenol in the presence of a base to form the methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with different functional groups.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione is unique due to the specific positioning of the methoxyphenoxy groups, which can influence its chemical reactivity and biological activity. The presence of multiple amino groups also provides versatility in its chemical modifications and applications.

Properties

CAS No.

88600-80-0

Molecular Formula

C28H24N4O6

Molecular Weight

512.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O6/c1-35-13-5-3-7-15(9-13)37-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)38-16-8-4-6-14(10-16)36-2/h3-12H,29-32H2,1-2H3

InChI Key

MCUJOLUWGVCFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OC)N)N

Origin of Product

United States

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